
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. It is characterized by the presence of amino, methyl, and diphenyl groups attached to a benzene ring, along with two nitrile groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: This step involves the reaction of an aromatic aldehyde with malononitrile in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired aromatic ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a photosensitizer, facilitating photopolymerization reactions through photo-oxidation or photo-reduction mechanisms. It interacts with iodonium salts and other co-initiators to generate reactive species that initiate polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile
- 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile
- 1-amino-4-methyl-naphthalene-2-carbonitrile
Uniqueness
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a photosensitizer in photopolymerization processes, offering advantages in terms of efficiency and versatility.
Propriétés
Numéro CAS |
36337-29-8 |
|---|---|
Formule moléculaire |
C21H15N3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C21H15N3/c1-14-19(15-8-4-2-5-9-15)17(12-22)21(24)18(13-23)20(14)16-10-6-3-7-11-16/h2-11H,24H2,1H3 |
Clé InChI |
ZDLPWQGMSCEXAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C#N)N)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
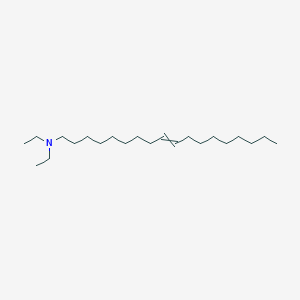
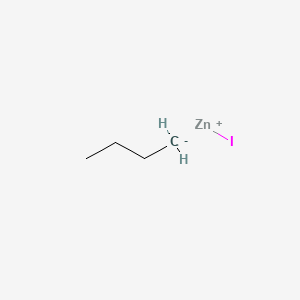
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
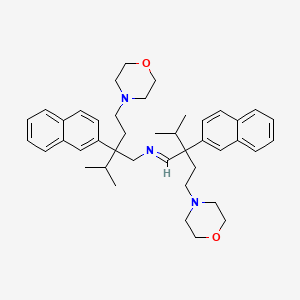

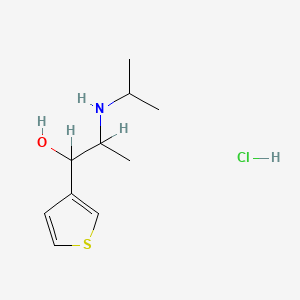
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
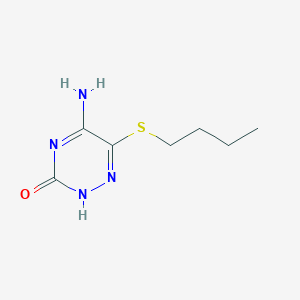
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
